molecular formula C26H42O3 B1623260 Octadecyl 4-formylbenzoate CAS No. 151029-29-7

Octadecyl 4-formylbenzoate

Cat. No.: B1623260
CAS No.: 151029-29-7
M. Wt: 402.6 g/mol
InChI Key: DSTQLLFFZIANJD-UHFFFAOYSA-N
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Description

Octadecyl 4-formylbenzoate , also known as O-formylbenzoic acid , is an organic compound. It appears as a white solid , insoluble in water but soluble in certain organic solvents. Its empirical formula is C26H42O3 , and it has a molecular weight of 402.61 g/mol .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • A study by Shirini, Langarudi, and Daneshvar (2017) explored the synthesis of a new acidic ionic liquid, which was utilized as a catalyst to promote the synthesis of biologically active compounds, showcasing the role of such materials in facilitating organic reactions (Shirini, Langarudi, & Daneshvar, 2017).
  • Arcau et al. (2014) synthesized imidazolium salts from octadecylimidazole for the creation of gold(I) carbene complexes, indicating the potential of long aliphatic chains in developing compounds with significant biological activity (Arcau et al., 2014).

Analytical Chemistry and Separation Science

  • Jiang et al. (2021) discussed the preparation of ionic liquids and carbon dots for chromatographic stationary phases, demonstrating enhanced selectivity and separation performance in liquid chromatography, pointing to the importance of octadecyl groups in improving chromatographic methods (Jiang et al., 2021).
  • Kluska et al. (2014) investigated the separation and determination of cytosine derivatives, using octadecyl stationary phases among others, to achieve separation of isomers, highlighting the role of alkyl chains in chromatographic separations (Kluska et al., 2014).

Material Science and Nanotechnology

  • Zhang et al. (2010) synthesized chitosan-coated octadecyl-functionalized magnetite nanoparticles for extracting trace pollutants from environmental water samples, showcasing the potential of octadecyl groups in environmental cleanup applications (Zhang et al., 2010).

Corrosion Inhibition

  • Huynh et al. (2000) studied the inhibitive action of octyl esters of carboxybenzotriazole for copper corrosion in sulphate solutions, demonstrating the effectiveness of such compounds in protecting copper over a range of pH values, which might be related to the properties of similar octadecyl compounds in corrosion inhibition (Huynh et al., 2000).

Properties

IUPAC Name

octadecyl 4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-26(28)25-20-18-24(23-27)19-21-25/h18-21,23H,2-17,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTQLLFFZIANJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394057
Record name Octadecyl 4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151029-29-7
Record name Octadecyl 4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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